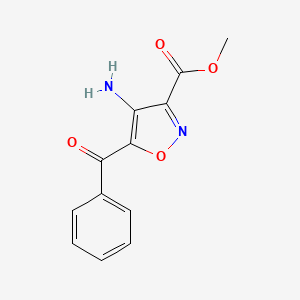

Methyl 4-amino-5-benzoyl-1,2-oxazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-amino-5-benzoyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-17-12(16)9-8(13)11(18-14-9)10(15)7-5-3-2-4-6-7/h2-6H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTXNUFXBDATDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1N)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673193 | |

| Record name | Methyl 4-amino-5-benzoyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647862-64-4 | |

| Record name | Methyl 4-amino-5-benzoyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-5-benzoylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures to form methyl 2,4-dioxo-4-phenylbutanoate. This intermediate is then cyclized using hydroxylamine hydrochloride in refluxing methanol to yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

2.1. Amino Group (Position 4)

The primary amino group participates in:

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides.

-

Schiff base formation : Condenses with aldehydes/ketones under mild conditions .

-

Heterocyclization : Reacts with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) to form fused heterocycles like pyranones or pyridines .

2.2. Ester Group (Position 3)

-

Hydrolysis : Converts to carboxylic acid under acidic (HCl/EtOH) or basic (NaOH/HO) conditions .

-

Transesterification : Reacts with alcohols (e.g., ethanol) in the presence of acid catalysts .

2.3. Oxazole Ring

-

Electrophilic substitution : The benzoyl group directs electrophiles to position 2 of the oxazole ring.

-

Ring-opening : Reacts with hydroxylamine under reflux to form β-enamino ketoesters, enabling downstream heterocycle synthesis .

3.1. Reaction with Active Methylene Reagents

Reaction with β-ketoesters (e.g., ethyl acetoacetate) yields fused pyranone derivatives via cyclocondensation :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl acetoacetate | Reflux in dioxane, TEA | Pyranone derivative (5) | 51% | |

| Malononitrile | Reflux, triethylamine | Cyano-substituted heterocycle | 45–60% |

3.2. Condensation with Hydrazines

Reacts with hydrazine hydrate to form aminopyrazole derivatives, confirmed by -NMR and IR spectroscopy :

| Reagent | Product | Application |

|---|---|---|

| Phenylhydrazine | Phenyl-substituted pyrazole | Antibacterial agents |

| Thiosemicarbazide | Thiadiazole derivative | Potential enzyme inhibitors |

3.3. Hydroxylamine-Mediated Rearrangement

Treatment with hydroxylamine hydrochloride forms isoxazole intermediates, critical for synthesizing DNA-encoded libraries :

Mechanistic Insights

-

Cycloaddition pathways : β-enamino ketoesters undergo [3+2] cycloaddition with hydroxylamine, favoring 1,2-oxazole formation due to steric and electronic effects .

-

Dynamic kinetic resolution : Peptide catalysts (e.g., tetrapeptides) enable enantioselective methanolysis of oxazolones, providing α-amino acid esters with >95% enantiomeric excess .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-amino-5-benzoyl-1,2-oxazole-3-carboxylate has been investigated for its potential as a pharmacological agent. Its structure suggests that it may possess properties beneficial for drug development.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance, a study demonstrated that similar oxazole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's ability to disrupt cellular processes makes it a candidate for anticancer drug development. In vitro studies have shown that oxazole derivatives can induce apoptosis in cancer cells, suggesting that this compound might also exhibit similar effects .

Synthetic Methodologies

The synthesis of this compound involves various chemical reactions that can be optimized for better yields and efficiency.

One-Pot Synthesis Techniques

Recent advancements in synthetic chemistry have led to the development of one-pot synthesis methods for oxazole derivatives. For example, the use of DMT-MM (4-(dimethylamino)-pyridine) in the presence of N-methylmorpholine has been reported to facilitate the formation of oxazolones efficiently . This method allows for the simultaneous formation of multiple bonds, reducing the number of steps required in synthesis.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| DMT-MM with NMM | 91% | Room Temperature |

| Biphasic System | 79% | CH₂Cl₂-Acetone-H₂O |

Biological Evaluations

The biological activities of this compound have been assessed through various experimental approaches.

Enzyme Inhibition Studies

This compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, high-throughput screening revealed that certain oxazole derivatives could inhibit enteropeptidase effectively, which is crucial for protein digestion .

Toxicological Assessments

Toxicity studies are essential for determining the safety profile of new compounds. Preliminary assessments on related oxazole derivatives indicate low toxicity levels in mammalian cell lines, suggesting a favorable safety margin for further development .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound.

Case Study: Antimicrobial Efficacy

A study conducted on a series of oxazole derivatives showed that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study: Anticancer Activity

In vitro tests on cancer cell lines demonstrated that this compound could reduce cell viability significantly at concentrations as low as 10 μM, indicating its potential as a lead compound in anticancer drug discovery .

Mechanism of Action

The mechanism of action of methyl 4-amino-5-benzoylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Amino Group (Position 4): The amino group in the target compound enables hydrogen bonding, critical for target binding in enzyme inhibitors.

- Benzoyl vs. Halogenated Aryl Groups : The benzoyl group in the target compound contrasts with bromophenyl or fluorophenyl substituents in analogs. Bromine increases molecular weight and polarizability (useful in imaging), while fluorine enhances metabolic stability and electronegativity.

- Ester Groups : Methyl esters (target compound, ) offer hydrolytic stability, whereas ethyl esters () increase lipophilicity, affecting membrane permeability.

Physicochemical Properties

- Lipophilicity : The benzoyl group elevates logP values compared to methyl or cyclopropyl substituents. For example, methyl 5-cyclopropyl-1,2-oxazole-3-carboxylate has lower logP due to its aliphatic ring.

- Solubility: Methoxymethyl () and amino (target compound) groups improve aqueous solubility, whereas halogenated aryl groups () reduce it.

Biological Activity

Methyl 4-amino-5-benzoyl-1,2-oxazole-3-carboxylate is a compound that belongs to the oxazole class of heterocyclic compounds. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections will delve into the synthesis, biological activity, and research findings related to this compound.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of appropriate precursors followed by functional group modifications. Recent advances in synthetic methodologies have facilitated the production of various benzoxazole derivatives, including this compound. For instance, a common approach involves the reaction of 2-aminophenol with benzoyl chlorides under controlled conditions to yield the desired oxazole structure .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. In a study evaluating the antibacterial properties of related compounds, it was found that derivatives with similar structures exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 62.5 µg/mL to over 500 µg/mL, indicating their potential as effective antimicrobial agents .

Anticancer Activity

Research has also highlighted the cytotoxic effects of this compound against cancer cell lines. In vitro studies showed that this compound could inhibit the proliferation of human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116). The presence of specific functional groups in its structure appears to enhance its interaction with cellular targets involved in cancer progression .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through various assays measuring cytokine production and inflammatory markers. Compounds within the oxazole class have been shown to reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in cell culture models, suggesting a mechanism by which they may exert their anti-inflammatory effects .

Case Study 1: Antimicrobial Efficacy

In a recent study published in Molecules, methyl 4-amino derivatives were tested for their antimicrobial efficacy against Enterococcus faecium and other pathogens. The results indicated that certain modifications to the benzoyl group significantly enhanced antibacterial activity while maintaining low toxicity levels .

Case Study 2: Cytotoxicity Evaluation

A comprehensive evaluation of cytotoxicity was conducted using Daphnia magna as a model organism. The findings suggested that while some derivatives exhibited moderate toxicity (LC50 values greater than 35%), others showed promising anticancer properties without significant lethality at therapeutic concentrations .

Comparative Biological Activity Table

| Compound | Activity Type | MIC (µg/mL) | Cytotoxicity (LC50) |

|---|---|---|---|

| Methyl 4-amino-5-benzoyl-1,2-oxazole | Antimicrobial | 62.5 | >35 |

| Related Benzoxazole Derivative | Anticancer | <100 | Moderate |

| Other Oxazole Derivatives | Anti-inflammatory | Variable | Low |

Q & A

Synthesis and Optimization

Basic: Q: What are the standard synthetic routes for preparing Methyl 4-amino-5-benzoyl-1,2-oxazole-3-carboxylate, and how are intermediates characterized? A: The compound is typically synthesized via cyclocondensation of β-keto esters with hydroxylamine derivatives, followed by benzoylation and amino group protection. Key intermediates (e.g., oxazole precursors) are characterized using -NMR to confirm regioselectivity and FT-IR to verify carbonyl stretching frequencies (1,600–1,700 cm) .

Advanced: Q: How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., over-benzoylation or ring-opening) during synthesis? A: Use kinetic control by adjusting temperature (0–5°C for benzoylation) and stoichiometry (limiting benzoyl chloride equivalents). Monitor reaction progress via LC-MS to detect intermediates. For regioselective amino protection, employ tert-butoxycarbonyl (Boc) groups under anhydrous conditions .

Structural Characterization

Basic: Q: What crystallographic software tools are recommended for resolving the compound’s molecular geometry? A: SHELXL (for small-molecule refinement) and ORTEP-III (for thermal ellipsoid visualization) are standard. SHELX integrates with X-ray diffraction data to refine bond lengths and angles, while ORTEP provides graphical representations of anisotropic displacement parameters .

Advanced: Q: How to address poor diffraction quality in crystals of this compound derivatives? A: Optimize crystallization using mixed solvents (e.g., DCM/hexane) to enhance lattice packing. For twinned crystals, apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .

Reactivity and Functionalization

Basic: Q: What functional groups in the compound are most reactive toward nucleophilic or electrophilic agents? A: The oxazole ring’s 5-benzoyl group undergoes nucleophilic attack at the carbonyl, while the 4-amino group is susceptible to electrophilic substitution. The methyl ester at position 3 can be hydrolyzed to a carboxylic acid under basic conditions .

Advanced: Q: How to achieve regioselective modification of the oxazole ring without disrupting the benzoyl or ester moieties? A: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 4-amino position after temporary protection. DFT calculations (B3LYP/6-31G*) predict electron density maps to guide site-specific reactivity .

Computational Modeling

Advanced: Q: What computational methods validate the compound’s electronic properties for drug design applications? A: Density Functional Theory (DFT) at the ωB97X-D/cc-pVTZ level calculates frontier molecular orbitals (HOMO/LUMO) to predict charge transfer interactions. Molecular docking (AutoDock Vina) models binding affinities to biological targets .

Analytical Challenges

Advanced: Q: How to resolve overlapping signals in -NMR spectra caused by aromatic protons in the benzoyl group? A: Use -DEPT-135 to differentiate quaternary carbons. 2D NMR (COSY, HSQC) assigns coupling between adjacent protons and correlates - pairs .

Biological Activity Profiling

Advanced: Q: What in vitro assays are suitable for screening the compound’s kinase inhibition potential? A: Use fluorescence-based ADP-Glo™ kinase assays (e.g., against EGFR or VEGFR2). IC values are determined via dose-response curves (10 nM–100 μM range) with S/N ratios > 3:1 .

Stability and Degradation

Advanced: Q: How to identify degradation products under accelerated stability conditions (40°C/75% RH)? A: Employ UPLC-QTOF-MS with positive ion mode (m/z 50–1,000). Major degradants include hydrolyzed ester (m/z 248.08) and benzoyl-oxazole cleavage products (m/z 121.05) .

Data Contradictions

Advanced: Q: How to reconcile discrepancies in reported melting points (e.g., 182–183°C vs. 239–242°C for similar oxazole derivatives)? A: Polymorphism or solvate formation may cause variations. Perform DSC (10°C/min) to detect phase transitions and PXRD to compare crystal forms .

Green Chemistry Approaches

Advanced: Q: Can solvent-free mechanochemical synthesis replace traditional reflux methods for this compound? A: Ball-milling with KCO as a base achieves 85% yield in 2 hours vs. 65% yield via reflux (6 hours). Confirm purity via -NMR integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.